Home > Products > Screening Compounds P67689 > PROTAC BTK Degrader-9
PROTAC BTK Degrader-9 -

PROTAC BTK Degrader-9

Catalog Number: EVT-15271482
CAS Number:
Molecular Formula: C46H52FN13O5
Molecular Weight: 886.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC BTK Degrader-9 is a novel chemical compound designed to target and degrade Bruton's tyrosine kinase, a critical protein involved in B-cell survival and function. This compound represents an advancement in the field of targeted protein degradation, utilizing the proteolysis-targeting chimera technology to harness the ubiquitin-proteasome system for therapeutic applications, particularly in treating cancers resistant to traditional therapies like ibrutinib. The development of PROTAC BTK Degrader-9 is part of a broader effort to create effective treatments for B-cell malignancies, especially those with mutations that confer resistance to existing drugs .

Source and Classification

PROTAC BTK Degrader-9 is classified as a proteolysis-targeting chimera, which are heterobifunctional molecules that consist of two distinct ligands linked together. One ligand binds to the target protein (in this case, Bruton's tyrosine kinase), while the other recruits an E3 ubiquitin ligase, facilitating the degradation of the target protein via the ubiquitin-proteasome pathway. This compound was developed through extensive research and optimization processes aimed at enhancing its efficacy and solubility compared to earlier generations of BTK degraders .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC BTK Degrader-9 involves several key steps that integrate advanced organic chemistry techniques. The process typically begins with the selection of appropriate ligands for both the target protein and the E3 ligase. For PROTAC BTK Degrader-9, ligands are chosen based on their binding affinities and structural compatibility with Bruton's tyrosine kinase and cereblon, a commonly used E3 ligase in PROTAC design.

Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are optimized based on preliminary studies to maximize yield and minimize side reactions .

Molecular Structure Analysis

Structure and Data

PROTAC BTK Degrader-9 features a unique molecular structure characterized by:

  • Two Ligands: One targeting Bruton's tyrosine kinase and another binding to cereblon.
  • Linker: A flexible or rigid linker that connects the two ligands, which is crucial for maintaining proper spatial orientation for effective binding.

The molecular formula, molecular weight, and specific structural data can be derived from spectroscopic analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry. These analyses confirm the identity and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving PROTAC BTK Degrader-9 is its interaction with Bruton's tyrosine kinase and cereblon, leading to:

  1. Formation of a Ternary Complex: The simultaneous binding of PROTAC BTK Degrader-9 to both Bruton's tyrosine kinase and cereblon forms a ternary complex.
  2. Ubiquitination: This complex facilitates the ubiquitination of Bruton's tyrosine kinase, marking it for degradation.
  3. Proteasomal Degradation: Following ubiquitination, Bruton's tyrosine kinase is directed to the proteasome for degradation.

These reactions illustrate how PROTACs leverage cellular machinery to achieve targeted protein degradation .

Mechanism of Action

Process and Data

The mechanism of action for PROTAC BTK Degrader-9 involves several steps:

  1. Binding: The compound binds to Bruton's tyrosine kinase through its specific ligand.
  2. Recruitment of E3 Ligase: Concurrently, it recruits cereblon, leading to proximity between these two proteins.
  3. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules onto Bruton's tyrosine kinase.
  4. Degradation: The tagged protein is recognized by the proteasome, where it undergoes degradation into smaller peptides.

This catalytic mechanism allows one molecule of PROTAC to degrade multiple targets over time, distinguishing it from traditional inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC BTK Degrader-9 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically within a range suitable for cellular permeability (often < 1000 Da).
  • Solubility: Enhanced solubility due to optimized linker design.
  • Stability: Stability in physiological conditions is crucial for its therapeutic efficacy.
  • Permeability: Designed to cross cellular membranes effectively.

These properties are critical for ensuring that PROTAC BTK Degrader-9 can reach its target in vivo without significant degradation or loss of activity .

Applications

Scientific Uses

PROTAC BTK Degrader-9 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: Particularly in treating B-cell malignancies that exhibit resistance to conventional therapies such as ibrutinib.
  2. Research Tool: As a tool for studying the role of Bruton's tyrosine kinase in various biological processes.
  3. Drug Development: Potential use in developing new classes of therapeutics targeting other "undruggable" proteins by employing similar PROTAC technology.

The dual mechanism demonstrated by compounds like PROTAC BTK Degrader-9 opens avenues for innovative therapeutic strategies against complex diseases .

Molecular Design & Structural Engineering of PROTAC BTK Degrader-9

Bifunctional Architecture: Integration of BTK-Targeting and E3 Ligase-Recruiting Moieties

PROTAC BTK Degrader-9 (GBD-9) exemplifies a rationally engineered heterobifunctional molecule designed to co-opt the ubiquitin-proteasome system for Bruton’s tyrosine kinase (BTK) degradation. Its architecture comprises:

  • BTK-Targeting Warhead: Derived from ibrutinib, enabling selective binding to BTK’s active site.
  • E3 Ligase Ligand: Optimized pomalidomide analog recruiting cereblon (CRBN).
  • Chemical Linker: Bridges both moieties, enforcing spatial proximity for ubiquitin transfer [1] [7].

CRBN Ligand Optimization for Cereblon-Mediated Ubiquitination

The CRBN-binding moiety was engineered to maximize ubiquitin ligase engagement while minimizing off-target neo-substrate recruitment. Key modifications include:

  • Glutarimide Ring Preservation: Maintains critical hydrogen bonds with CRBN’s tri-Trp pocket (Trp380, Trp386, Trp470) [1].
  • Meta-Substituted Aryl Ring: Alters the exit vector orientation, enhancing compatibility with BTK’s solvent-exposed regions and reducing steric clashes in the ternary complex [1].
  • Avoidance of IKZF1/3 Degradation: Unlike earlier CRBN recruiters, GBD-9’s optimized ligand shows negligible degradation of transcription factors Ikaros/Aiolos, mitigating immunomodulatory side effects [1] [10].

This design resulted in a 90% degradation efficiency for BTK at 50 nM, underscoring superior ubiquitination kinetics [1].

BTK-Binding Pharmacophore Selection: Ibrutinib-Derived Warhead Modifications

The warhead leverages ibrutinib’s covalent binding mechanism while addressing its limitations:

  • C481S Mutation Resistance: Retains efficacy against ibrutinib-resistant BTK harboring C481S mutations via non-covalent, high-affinity interactions independent of cysteine engagement [1] [8].
  • Reversible Binding Mechanism: The pyrazolopyrimidine core facilitates reversible BTK binding, enabling PROTAC recycling and sustained catalytic activity [1] [9].
  • Warhead-Linker Attachment: The piperidine ring’s nitrogen atom serves as the linker attachment point, optimizing vectorial alignment toward CRBN without occluding BTK’s ATP-binding pocket [1].

Table 1: Key Modifications in BTK-Targeting Warheads

Warhead FeatureIbrutinibGBD-9Functional Impact
Binding MechanismCovalent (C481-dependent)Reversible non-covalentEffective against C481S mutants
Selectivity ProfileOff-target inhibition (EGFR, ITK)High BTK specificityReduced toxicity
Linker Attachment SitePiperidine N-atomPiperidine N-atomOptimal trajectory for ternary complex formation

Linker Chemistry and Conformational Dynamics

Impact of Shortened Polyethylene Glycol (PEG) and Alkyl-Based Linkers on Ternary Complex Stability

Linker length and composition critically govern ternary complex formation. GBD-9 incorporates:

  • Shortened Alkyl/PEG Hybrid Chains: Systematic screening identified 7–9-atom linkers as optimal, balancing rigidity and flexibility. Shorter linkers (<6 atoms) impeded CRBN-BTK proximity, while longer chains (>12 atoms) reduced degradation efficiency due to entropic penalties [1] [5].
  • Hook Effect Mitigation: Conventional PROTACs exhibit reduced efficacy at high concentrations due to binary complex dominance. GBD-9’s shortened linker suppresses this effect, maintaining degradation at 500 nM [1] [4].
  • Proteasomal Clearance: Alkyl-dominated segments enhance passive membrane diffusion, while PEG segments improve solubility, collectively boosting cellular uptake [5].

Table 2: Linker Structure-Degradation Efficiency Relationships

Linker CompositionLength (Atoms)BTK DC₅₀ (nM)Dmax (%)Ternary Complex Stability
PEG-Alkyl (GBD-9)7–95080%High (Kd = 38 nM)
PEG-Only (GBD-2)1216250%Moderate
Alkyl-Only (GBD-14)6>1000<10%Low

Meta-Substituted Pomalidomide Linkers for Enhanced Spatial Proximity

Spatial orientation of the CRBN ligand was engineered to maximize ternary complex stability:

  • Meta-Substitution on Pomalidomide: Shifts the linker attachment point from the isoindolinone’s para- to meta-position. This reorients BTK toward CRBN’s ubiquitin-transfer zone, reducing the distance between E2~Ub and BTK’s lysine residues [1].
  • Conformational Rigidity: Meta-substitution enforces a 120° bend in the linker, pre-organizing the PROTAC for productive CRBN-BTK interactions. Molecular dynamics simulations confirm a 40% reduction in complex fluctuation versus para-substituted analogs [1].
  • Crystallographic Validation: Ternary complex structures reveal salt bridges between BTK’s K350 and CRBN’s D381, facilitated by meta-substitution-induced proximity [1].

Properties

Product Name

PROTAC BTK Degrader-9

IUPAC Name

1-tert-butyl-N-[[4-[2-[[1-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]pyrazol-4-yl]amino]-5-fluoropyrimidin-4-yl]-2-methylphenyl]methyl]triazole-4-carboxamide

Molecular Formula

C46H52FN13O5

Molecular Weight

886.0 g/mol

InChI

InChI=1S/C46H52FN13O5/c1-27-19-29(5-6-30(27)21-48-41(62)37-26-59(55-54-37)46(2,3)4)40-36(47)23-49-45(53-40)51-31-22-50-58(25-31)32-13-15-56(16-14-32)24-28-11-17-57(18-12-28)33-7-8-34-35(20-33)44(65)60(43(34)64)38-9-10-39(61)52-42(38)63/h5-8,19-20,22-23,25-26,28,32,38H,9-18,21,24H2,1-4H3,(H,48,62)(H,49,51,53)(H,52,61,63)

InChI Key

YJSLNCQHRATHFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NC=C2F)NC3=CN(N=C3)C4CCN(CC4)CC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)CNC(=O)C9=CN(N=N9)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.